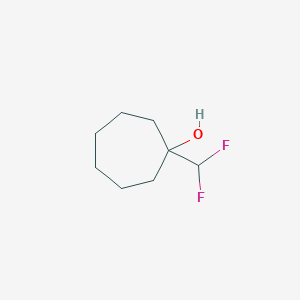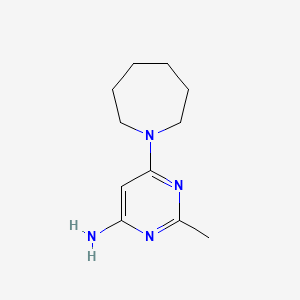![molecular formula C11H20N4O B1493129 6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane CAS No. 2097956-08-4](/img/structure/B1493129.png)
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane
Vue d'ensemble
Description
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane, also known as 6-Azido-8-methoxy-6-azaspiro[3.4]octane, is a synthetic compound with potential applications in biochemistry and physiology. It is a member of a class of compounds known as azaspiroketones, which have been studied for their ability to act as ligands in chemical and biological systems. This compound has been studied for its potential use in drug design, as well as its potential to act as a photosensitizer in light-activated drug delivery.
Applications De Recherche Scientifique
Corrosion Inhibition : Spirocyclopropane derivatives, such as 6-azaspiro[3.4]octane compounds, have been investigated for their potential in protecting mild steel from corrosion in acidic solutions. Research by Chafiq et al. (2020) demonstrated that certain spiro derivatives effectively inhibit corrosion through both physical and chemical adsorption processes, guided by the presence of π-electrons in aromatic rings and lone-pair electrons in methoxy groups (Chafiq et al., 2020).
Synthetic Applications : The efficient synthesis of multifunctional triazole-containing spiro dilactones, which can include structures similar to 6-azaspiro[3.4]octane, has been explored. Ghochikyan et al. (2016) described methods for producing these compounds from bromomethyl and azidomethyl groups, indicating potential for diverse synthetic applications (Ghochikyan et al., 2016).
Heterocyclic Compound Synthesis : Kayukova et al. (1998) studied derivatives of 6-azaspiro[3.4]octane for the synthesis of heterocyclic compounds like dihydrofurans and tetrahydrochromenes. These compounds have applications in various chemical syntheses, indicating the utility of 6-azaspiro[3.4]octane derivatives in creating complex organic structures (Kayukova et al., 1998).
Stereochemistry in Synthesis : Toshima et al. (1998) investigated the synthesis of spiroacetal enol ethers, including those related to 6-azaspiro[3.4]octane, focusing on stereochemical control. Such studies are crucial for developing methodologies to create compounds with desired stereochemical configurations for various applications (Toshima et al., 1998).
Pharmacological Applications : While it is requested to exclude drug use and dosage information, it's worth noting that some derivatives of 6-azaspiro[3.4]octane, such as BMY 7378, have been studied for their pharmacological properties, specifically as antagonists of certain receptor subtypes (Goetz et al., 1995).
Propriétés
IUPAC Name |
6-(2-azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-16-8-10-7-15(6-5-13-14-12)9-11(10)3-2-4-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGMJBCQMLFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





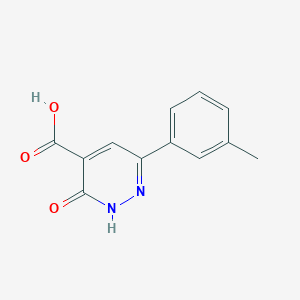
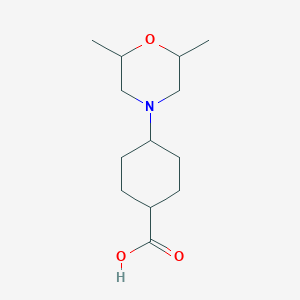

![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
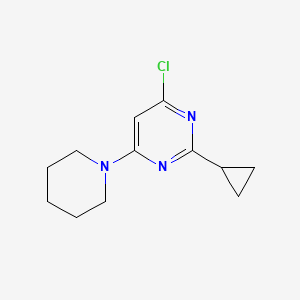

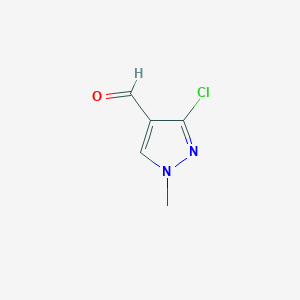
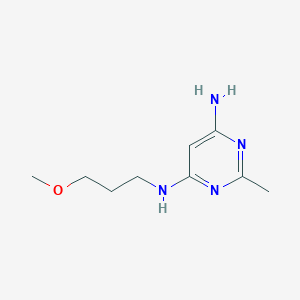
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
